molecular formula C26H28O2 B165349 7-Benzyl-1,4,6-androstatriene-3,17-dione CAS No. 131802-66-9

7-Benzyl-1,4,6-androstatriene-3,17-dione

Cat. No. B165349
CAS RN: 131802-66-9
M. Wt: 372.5 g/mol
InChI Key: TZJKJQQPVWTQSG-AEFDYNLKSA-N
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Description

7-Benzyl-1,4,6-androstatriene-3,17-dione, commonly known as BZP, is a synthetic compound that belongs to the class of androstenedione steroids. BZP has been extensively studied for its potential as a research tool in the field of endocrinology.

Mechanism of Action

BZP acts by binding to the aromatase enzyme and inhibiting its activity. This results in a decrease in the conversion of androgens to estrogens. BZP also binds to the androgen receptor and activates its signaling pathway, leading to an increase in the synthesis of testosterone. The exact mechanism of action of BZP as a SARM is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been reported to increase the synthesis of testosterone in vitro and in vivo. BZP has also been shown to decrease the levels of estradiol, a form of estrogen, in vitro. In animal studies, BZP has been shown to increase muscle mass and strength. However, the effects of BZP on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the endocrine system can be studied in vitro and in vivo. BZP can also be used to study the mechanism of action of aromatase inhibitors and SARMs. However, BZP has several limitations as a research tool. Its effects on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation. BZP is also a controlled substance in some countries, which limits its availability for research purposes.

Future Directions

There are several future directions for research on BZP. One area of research is the development of BZP analogs with improved potency and selectivity as aromatase inhibitors and SARMs. Another area of research is the investigation of the safety and efficacy of BZP as a therapeutic agent for the treatment of estrogen-dependent diseases and muscle wasting disorders. Further studies are also needed to understand the mechanism of action of BZP as a SARM and its effects on humans.
Conclusion:
In conclusion, BZP is a synthetic compound that has potential as a research tool in the field of endocrinology. It has been studied for its potential as an aromatase inhibitor, SARM, and prohormone for the synthesis of testosterone. BZP has various biochemical and physiological effects, including an increase in muscle mass and strength. However, its safety and efficacy as a therapeutic agent require further investigation. Future research on BZP should focus on the development of analogs with improved potency and selectivity, the investigation of its safety and efficacy as a therapeutic agent, and the understanding of its mechanism of action as a SARM.

Synthesis Methods

BZP can be synthesized through a multistep process involving the reaction of benzyl chloride with androstenedione. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of BZP can be improved by using various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

BZP has been used as a research tool in various studies related to endocrinology. It has been shown to inhibit the activity of aromatase, an enzyme responsible for the conversion of androgens to estrogens. This property of BZP makes it a potential therapeutic agent for the treatment of estrogen-dependent diseases, such as breast cancer. BZP has also been studied for its potential as a selective androgen receptor modulator (SARM) and as a prohormone for the synthesis of testosterone.

properties

CAS RN

131802-66-9

Product Name

7-Benzyl-1,4,6-androstatriene-3,17-dione

Molecular Formula

C26H28O2

Molecular Weight

372.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1

InChI Key

TZJKJQQPVWTQSG-AEFDYNLKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5

SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5

synonyms

7-BATDO
7-benzyl-1,4,6-androstatriene-3,17-dione
7-benzylandrosta-1,4,6-triene-3,17-dione

Origin of Product

United States

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